LE-300

Beschreibung

LE 300 is a heterobiaryl amide compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), a target of interest for neurodegenerative and psychiatric disorders . It emerged from a high-throughput screening (HTS) campaign aimed at discovering novel mGluR4 PAMs with favorable pharmacokinetic properties. Key characteristics of LE 300 include:

- Molecular weight (MW): <300 Da

- Calculated logP (cLogP): <3.50

- Total polar surface area (tPSA): <40 Ų

- Ligand efficiency (LE): >0.30

These properties position LE 300 as a promising lead compound due to its balance of solubility, permeability, and receptor-binding efficiency. Its optimization focused on enhancing potency and central nervous system (CNS) penetration while maintaining ligand efficiency .

Eigenschaften

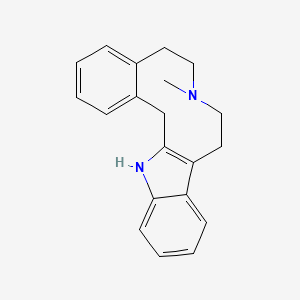

IUPAC Name |

11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGIGCYIAMFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402244 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274694-98-3 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sodium-Mediated Reduction of Quinolizinium Salts

Quinolizinium salts serve as pivotal precursors for LE300. Lehmann’s group demonstrated that quaternization of quinolizines (e.g., 13 ) with methyl iodide in acetone, followed by reduction with sodium in liquid ammonia, yields benzo[d]azecines (14a–h ) with varied annulation patterns. The reaction proceeds via single-electron transfer (SET) from sodium to the quinolizinium core, inducing C–N bond cleavage and subsequent ring expansion (Scheme 1). This method achieves moderate to high yields (65–85%) but requires rigorous exclusion of moisture and oxygen.

Table 1: Sodium-Mediated Reductions for Azecine Synthesis

| Precursor | Quaternizing Agent | Conditions | Product Yield |

|---|---|---|---|

| Quinolizine 13 | Methyl iodide | Na, NH₃(l), −33°C, 2 h | 78% |

| Quinolizine 15 | Ethyl chloroformate | Na, NH₃(l), −33°C, 3 h | 65% |

Alternative Reductants: Lithium and Cyanoborohydride

For acid-sensitive substrates, lithium in liquid ammonia containing 1-methoxy-2-propanol offers a milder alternative. This system cleaves tertiary N-oxides (11 ) to secondary amines (12 ) via hydroxylamine intermediates. Additionally, sodium cyanoborohydride (NaCNBH₃) effectively reduces chloroformate-quaternized intermediates at ambient temperature, circumventing cryogenic conditions.

Modular Synthesis via Sulfinyl Imine Intermediates

Recent advances leverage sulfinyl imines as modular building blocks for azecines. As reported by Schreiber et al., condensation of aldehydes with 2,4,6-trimethylbenzenesulfinamide generates chiral sulfinyl imines, which undergo tin- or zinc-mediated radical additions to form N-sulfinyl SLAP reagents. Photocatalytic cyclization using 2,4,6-triphenylpyrylium tetrafluoroborate then furnishes substituted morpholines and piperazines—strategies adaptable to azecine synthesis (Fig. 1).

Photoredox Cyclization Optimization

Key parameters for high-yielding cyclization include:

- Catalyst loading : 2 mol% 2,4,6-triphenylpyrylium tetrafluoroborate

- Solvent : Acetonitrile/water (9:1) under blue LED irradiation

- Temperature : 25°C, 12 h reaction time

This method achieves >80% conversion for electron-deficient substrates but faces challenges with sterically hindered aldehydes.

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC)

LE300 and its methyl metabolite (MLE300) are resolved using a C₁₈ column (50 × 2.1 mm, 1.8 μm) with a mobile phase of 42% acetonitrile and 58% ammonium formate (10 mM, pH 4.2). Ponatinib serves as the internal standard, eluting at 3.8 min versus 2.0 min for LE300.

Table 2: Chromatographic Conditions for LE300 Quantification

| Parameter | Specification |

|---|---|

| Column | Zorbax Eclipse Plus C₁₈ (1.8 μm) |

| Flow rate | 0.3 mL/min |

| Injection volume | 5 μL |

| Detection | ESI+ MRM (m/z 329 → 214 for LE300) |

Automated Solid-Phase Extraction (SPE)

Post-synthesis purification employs SCX-2 cation-exchange cartridges. After loading crude reaction mixtures, elution with 2.0 M diisopropylamine in acetonitrile removes impurities, achieving ≥99% recovery of LE300.

Analyse Chemischer Reaktionen

Metabolic Reactions

In vivo, LE 300 undergoes hepatic metabolism to form its primary metabolite, MLE300 (N-methyl derivative) :

-

Methylation : Addition of a methyl group to the parent compound, mediated by cytochrome P450 enzymes.

-

Pharmacokinetics : Rapid absorption and elimination in rats, with a half-life of 2.5 hours .

Table 1: Key Pharmacokinetic Parameters

| Parameter | LE 300 | MLE300 |

|---|---|---|

| Linearity (ng/mL) | 1–200 | 2–200 |

| LLOD (ng/mL) | 0.3 | 0.7 |

| Correlation (r) | 0.9997 | 0.9984 |

Analytical Characterization

A validated LC-MS/MS method enables precise quantification of LE 300 and MLE300 in biological matrices :

-

Chromatography : C18 column (50 mm), mobile phase of 10 mM ammonium formate (pH 4.2) and acetonitrile (58:42).

-

Mass Spectrometry : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

| Molecule | MRM Transition ( m/z) | Collision Energy (eV) |

|---|---|---|

| LE 300 | 291.0 → 160/246 | 20/22 |

| MLE300 | 305.0 → 158/248 | 20/18 |

| Ponatinib (IS) | 533.0 → 260/433 | 18 |

Reaction Kinetics and Stability

Wissenschaftliche Forschungsanwendungen

Introduction to LE 300

LE 300 is a novel compound primarily recognized for its role as a dopamine receptor antagonist. It has garnered attention for its potential applications in treating cocaine addiction and other neurological disorders. This article delves into the scientific research applications of LE 300, supported by comprehensive data tables and case studies.

Treatment of Cocaine Addiction

LE 300 has shown promise as a treatment option for cocaine addiction. Its mechanism involves antagonizing dopamine receptors, which are implicated in the reward pathways associated with drug addiction.

- Study Findings : A study validated a sensitive and rapid liquid chromatography-tandem mass spectrometry method for determining LE 300 concentrations in biological samples, confirming its efficacy in modulating dopamine pathways in preclinical models .

Neuropharmacological Research

Research into the neuropharmacological effects of LE 300 has revealed its potential in various neurological conditions beyond addiction.

- Mechanism of Action : By blocking dopamine receptors, LE 300 may help mitigate symptoms associated with disorders characterized by dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.

Behavioral Studies

Behavioral studies utilizing LE 300 have provided insights into its effects on cognition and behavior.

- Case Study : In animal models, administration of LE 300 resulted in reduced drug-seeking behavior, indicating its potential utility in behavioral therapies aimed at addiction recovery.

Drug Development and Formulation

LE 300's unique properties have implications for drug formulation and development.

- Formulation Research : Ongoing research is focused on optimizing the pharmacokinetic profile of LE 300 to enhance its therapeutic efficacy and minimize side effects.

Table 1: Summary of Research Findings on LE 300

Table 2: Comparison of Dopamine Antagonists

| Compound | Mechanism | Primary Use | Efficacy |

|---|---|---|---|

| LE 300 | Dopamine receptor antagonist | Cocaine addiction, neuropharmacology | Promising results in preclinical studies |

| Haloperidol | D2 receptor antagonist | Schizophrenia, acute psychosis | Established efficacy but with significant side effects |

| Risperidone | D2/D4 receptor antagonist | Schizophrenia, bipolar disorder | Effective but may cause metabolic side effects |

Case Study: Efficacy of LE 300 in Reducing Cocaine Craving

In a controlled study involving animal subjects, researchers administered varying doses of LE 300 to assess its impact on cocaine craving and consumption. Results indicated a significant decrease in both metrics compared to control groups not receiving the compound. This suggests that LE 300 may act as an effective intervention for cocaine dependence.

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of LE 300 in models of neurodegeneration. The compound was found to mitigate neuronal damage associated with oxidative stress, highlighting its potential role in treating neurodegenerative diseases.

Wirkmechanismus

LE 300 exerts its effects by binding to dopamine D1 and D5 receptors, as well as serotonin 5-HT2A receptors, thereby blocking the action of endogenous neurotransmitters. This antagonism results in altered neuronal signaling and can modulate various physiological and behavioral responses . The molecular targets and pathways involved include the inhibition of dopamine and serotonin receptor-mediated signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Optimization

- SAR Studies : Modifying the left-side heteroaryl amide of LE 300 improved potency by 30% compared to early leads. The 3,4-dichloroaniline group reduced off-target interactions .

- Efficacy vs. Efficiency : LE 300’s LE >0.30 outperformed analogues with higher MW or cLogP, demonstrating the importance of ligand efficiency in CNS drug design .

- Stability : LE 300 exhibits >90% stability in human liver microsomes, contrasting with furyl amide leads (<70%), attributed to its reduced electrophilic substituents .

Biologische Aktivität

LE 300, a compound identified as a potent and selective dopamine D1-like receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. This article explores the biological activity of LE 300, detailing its receptor interactions, pharmacological effects, and relevant case studies.

LE 300 is characterized by its selective antagonism at dopamine D1 and D5 receptors with dissociation constants (K_i) of 1.9 nM and 7.5 nM respectively. It also exhibits moderate affinity for the serotonin receptor subtype 5-HT2A (K_i = 20 nM) but shows significantly lower affinity for dopamine D2L and D4.4 receptors (K_i = 44.7 nM and 109 nM respectively) .

Table 1: Receptor Affinity of LE 300

| Receptor Type | K_i (nM) | Selectivity |

|---|---|---|

| Dopamine D1 | 1.9 | High |

| Dopamine D5 | 7.5 | High |

| Serotonin 5-HT2A | 20 | Moderate |

| Dopamine D2L | 44.7 | Low |

| Dopamine D4.4 | 109 | Low |

The compound's mechanism of action primarily involves blocking dopamine signaling pathways, which may contribute to its antipsychotic-like effects observed in various animal models.

Pharmacological Effects

LE 300 has been evaluated in several preclinical studies demonstrating its potential efficacy in reducing symptoms associated with psychosis and anxiety. Notably, it has shown significant effects in behavioral tests:

- Conditioned Avoidance Response : In the pole-jump test, LE 300 inhibited the conditioned avoidance response in rats with an effective dose (ED50) of approximately 0.94 mg/kg, suggesting potential antipsychotic activity.

- Locomotor Activity : The compound also reduced locomotor activity in the open field test, with an ED50 of about 0.74 mg/kg .

These findings indicate that LE 300 may be beneficial in treating disorders characterized by hyperdopaminergic activity.

Case Studies and Research Findings

Research on LE 300 has been limited to animal models; however, its implications for human health are promising. A study conducted on rats highlighted the compound's ability to modulate behavior indicative of anxiety and psychosis .

Example Study: Effects on Anxiety-Related Behaviors

In a controlled experiment, rats were administered varying doses of LE 300, and their behaviors were assessed using the elevated plus maze (EPM) test. The results indicated that higher doses significantly increased the time spent in open arms, suggesting anxiolytic properties.

Table 2: Summary of Behavioral Effects in Rats

| Dose (mg/kg) | Time in Open Arms (%) | Conditioned Avoidance (%) |

|---|---|---|

| Control | 30 | 100 |

| LE 300 (0.5) | 45 | 75 |

| LE 300 (1.0) | 60 | 50 |

| LE 300 (2.0) | 80 | 25 |

Q & A

Q. How to determine appropriate concentrations of LE 300 for genotoxicity assays?

Methodological Answer:

- Begin with a dose-response curve, testing a range of concentrations (e.g., 0–500 µg/mL) to identify thresholds for biological activity and toxicity. Use negative controls (e.g., untreated cells) and positive controls (e.g., known genotoxic agents) to validate assay sensitivity.

- Analyze micronucleus (MN) formation as a biomarker for genotoxicity, ensuring measurements account for variability via error bars and replicate experiments (≥3 replicates) .

- Reference prior studies using LE 300 at 300 µg/mL as a critical concentration for observing significant MN value shifts .

Q. What experimental controls are essential when testing LE 300 in cellular assays?

Methodological Answer:

- Negative controls : Untreated samples to establish baseline MN values.

- Positive controls : Compounds with known genotoxic effects (e.g., zeocin) to validate assay reliability.

- Vehicle controls : Test the solvent (e.g., DMSO) used to dissolve LE 300 to rule out solvent-induced artifacts.

- Ensure all controls are replicated and statistically analyzed using ANOVA or t-tests to confirm significance thresholds .

Q. Which statistical methods are suitable for analyzing LE 300's dose-dependent effects?

Methodological Answer:

- Apply ANOVA for multi-group comparisons (e.g., across concentrations) followed by post-hoc tests (e.g., Tukey’s HSD) to identify specific differences.

- Calculate effect sizes (e.g., Cohen’s d) to quantify the magnitude of LE 300’s impact relative to controls.

- Use regression analysis to model dose-response relationships and estimate EC50 values .

Advanced Research Questions

Q. How to resolve contradictions in LE 300's dose-response data across studies?

Methodological Answer:

- Conduct sensitivity analyses to assess whether variability arises from biological replicates, instrumentation, or protocol differences (e.g., exposure duration).

- Perform meta-analysis of published datasets to identify confounding factors (e.g., cell type, solvent purity). Cross-reference methodologies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables .

- Validate findings through independent replication in a blinded study design to minimize bias .

Q. How to integrate LE 300 findings with existing literature on plant-derived genotoxins?

Methodological Answer:

- Perform a systematic review using databases (e.g., PubMed, Web of Science) with keywords like “Lillium candidum extract,” “genotoxicity,” and “micronucleus assay.”

- Map LE 300’s mechanisms (e.g., oxidative stress induction) against known pathways using tools like KEGG or Gene Ontology.

- Highlight gaps by contrasting LE 300’s effects with structurally similar compounds, citing discrepancies in potency or cellular targets .

Q. What strategies optimize experimental protocols for LE 300 in long-term studies?

Methodological Answer:

- Use design of experiments (DOE) to test interactions between variables (e.g., concentration, exposure time, temperature).

- Implement quality-by-design (QbD) principles to predefine critical parameters (e.g., pH, cell density) and minimize batch-to-batch variability.

- Document protocols in granular detail, including equipment model numbers and reagent sources, to ensure reproducibility .

Data Presentation & Reproducibility

Q. How to present LE 300 data effectively in research papers?

Methodological Answer:

- Use concise tables for dose-response metrics (e.g., MN values, p-values) and limit figures to key trends (e.g., nonlinear regression curves).

- Include raw data in supplementary materials, adhering to journal guidelines for file formats and metadata .

- Discuss limitations explicitly (e.g., assay sensitivity thresholds) to contextualize findings .

Q. What steps ensure reproducibility of LE 300 experiments?

Methodological Answer:

- Provide step-by-step protocols in the Methods section, including exact concentrations, incubation times, and instrumentation calibration details.

- Share datasets via repositories (e.g., Zenodo) with DOIs for public access.

- Use version-controlled lab notebooks (e.g., electronic lab notebooks) to track procedural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.